1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one
Description
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one is a brominated aromatic ketone derivative characterized by a 4-bromophenyl group attached to an ethanone core, with a 2,2-difluoroethenyloxy substituent at the β-position. This compound belongs to a broader class of aryl ketones functionalized with halogenated and heterocyclic groups, which are frequently explored in medicinal chemistry and materials science for their tunable electronic properties and biological activity. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the bromine substituent on the phenyl ring facilitates further derivatization via cross-coupling reactions .
Properties
Molecular Formula |
C10H7BrF2O2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(2,2-difluoroethenoxy)ethanone |
InChI |
InChI=1S/C10H7BrF2O2/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6H,5H2 |
InChI Key |
RFIJOJBUYLHDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC=C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 2,2-difluoroethanol.
Etherification: The 4-bromophenol undergoes etherification with 2,2-difluoroethanol in the presence of a base such as potassium carbonate.
Oxidation: The resulting ether is then oxidized to form the ethanone derivative using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering cellular pathways. The difluoroethenyl group could play a role in enhancing the compound’s stability or reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one are compared below with analogous compounds from the literature. Key parameters include substituent effects, synthetic pathways, biological activity, and physicochemical properties.
Substituent Diversity and Structural Analogues
Physicochemical Properties
*Calculated using ChemDraw.
Biological Activity
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one, also known as a difluorinated phenolic compound, has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the compound's biological activity based on available research findings, case studies, and relevant data.
- Molecular Formula : CHBrFO
- Molecular Weight : 279.08 g/mol
- CAS Number : 1334145-94-6
- Physical State : Solid
- Purity : >98% (GC)
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The difluoroethenyl moiety may contribute to its reactivity with biological nucleophiles, influencing its pharmacodynamics.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that bromophenyl derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties through various assays measuring cytokine production and inflammatory markers. Results suggest that it significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Study 1: Antimicrobial Efficacy
A study published in 2023 examined the antimicrobial efficacy of several brominated compounds, including this compound. The results indicated a strong inhibitory effect against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus .
Study 2: Anticancer Activity
In a comparative study involving various halogenated phenolic compounds, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
